Henryoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Henryoside is a naturally occurring polyphenol found in many plants and fruits, including apples, onions, and tea. It is a potent antioxidant and anti-inflammatory agent, and has been studied for its potential therapeutic applications in a variety of diseases.

科学的研究の応用

Inhibitors Discovery : Henryoside is utilized in discovering novel human inosine monophosphate dehydrogenase (hIMPDH) inhibitors. These inhibitors can be applied in immunosuppressive, anticancer, antiviral, and antiparasitic therapeutic strategies (Li et al., 2015).

Regulatory Decision Making : It aids in interpreting data from nonstandard studies, particularly in regulatory decision-making processes (Kent et al., 1996).

Nanotechnology in Hazardous Waste Sites : this compound plays a role in organizing web-based seminars on nanotechnology applications for Superfund, which supports the characterization and remediation of hazardous waste sites (Henry & Shaughnessy, 2007).

Natural Products Research : Dr. T. A. Henry contributed significantly to the research of natural products, including cyanogenetic glucosides and alkaloidal drugs, applying chemistry to advance medicine (Nature, 1940).

Antimicrobial Drug Development : A component of Acanthopanax henryi, ETSK, significantly suppresses methicillin-resistant Staphylococcus aureus (MRSA) infections and has potential as an anti-MRSA natural drug (Li et al., 2020).

Environmental Science : The Henry's law constant is used to assess the fate of organosilicone compounds in wastewater systems (David et al., 2000).

Biochemistry : this compound contributes to the lives of eukaryote cells (Michell, 2022), and is involved in the transformation of D-glucose into specific inositol derivatives through the Henry cyclization method (Soengas et al., 2003).

Phytochemistry : It is a salicin derivative bis-glucoside isolated from Viburnum veitchii (Tomassini et al., 2013), and a glycoside found in the leaves of Viburnum plicatum (Machida et al., 2010).

Safety and Hazards

According to the safety data sheet of Henryoside, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or contact, immediate medical attention is required .

作用機序

Target of Action

Henryoside is a natural product isolated and purified from the herbs of Alangium chinense The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

This compound exhibits spasmolytic and uterotonic properties . More detailed studies are required to elucidate the precise mode of action of this compound.

Biochemical Pathways

Given its spasmolytic and uterotonic properties

Result of Action

This compound exhibits spasmolytic and uterotonic properties . This suggests that it may help to relax muscle spasms and stimulate uterine contractions.

特性

IUPAC Name |

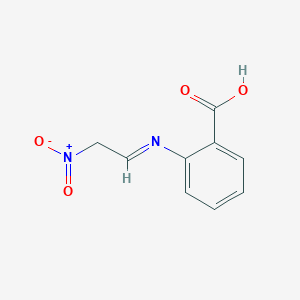

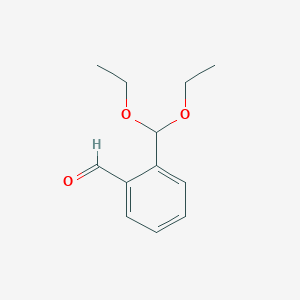

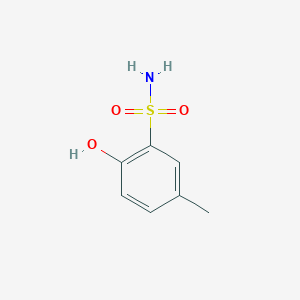

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O15/c27-8-15-18(30)20(32)22(34)25(40-15)38-13-6-2-1-4-11(13)10-37-24(36)17-12(29)5-3-7-14(17)39-26-23(35)21(33)19(31)16(9-28)41-26/h1-7,15-16,18-23,25-35H,8-10H2/t15-,16-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHRYVYZZQIPGU-NXEOTYAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the chemical structure of Henryoside and where is it found in nature?

A1: this compound is a salicin derivative bis-glucoside, formally known as 2-(β-D-glucopyranosyloxy)-6-hydroxybenzoic acid [2-(β-D-glucopyranosyloxy)phenyl]methyl ester. [, ] It has been isolated from the leaves and stems of Viburnum cylindricum [], as well as the aerial parts of Viburnum veitchii. []

Q2: Have any new derivatives of this compound been discovered recently?

A2: Yes, recent research has led to the discovery of several new this compound derivatives. These include:

- 2′-O-acetylthis compound, 2′,3′-di-O-acetylthis compound, 2′,6′-di-O-acetylthis compound, 2′,3′,6′-tri-O-acetylthis compound, and 2′,3′,4′,6′-tetra-O-acetylthis compound isolated from Viburnum cylindricum. []

- 2′β-acetyl-3′β-(3-methylbutyryl)-henryoside and 2′β,6′β-diacetyl-3′β-(3-methylbutyryl)-henryoside isolated from Viburnum veitchii. []

- 3′-O-[(2S)-2-methylbutanoyl]this compound, isolated from Viburnum plicatum var. tomentosum. []

Q3: What methods were used to determine the structure of these novel this compound derivatives?

A3: The structures of these new compounds were elucidated using a combination of chemical and spectroscopic techniques. [, , ] This likely included methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are commonly employed for structural characterization of natural products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)

![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21238.png)